molecular formula C12H17N3O2 B1440876 1-[(4-Methyl-3-nitrophenyl)methyl]piperazine CAS No. 781596-37-0

1-[(4-Methyl-3-nitrophenyl)methyl]piperazine

Cat. No. B1440876
M. Wt: 235.28 g/mol
InChI Key: SIEZBOLGQJWQTK-UHFFFAOYSA-N
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Description

“1-[(4-Methyl-3-nitrophenyl)methyl]piperazine” is an organic compound with the molecular formula C11H15N3O2 . It is also known by other synonyms such as 1-methyl-4-3-nitrophenyl piperazine, 4-methyl-1-3-nitrophenyl piperazine, and piperazine,1-methyl-4-3-nitrophenyl .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. Some of the recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-[(4-Methyl-3-nitrophenyl)methyl]piperazine” consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The molecular weight of this compound is 221.26 g/mol .


Physical And Chemical Properties Analysis

“1-[(4-Methyl-3-nitrophenyl)methyl]piperazine” has a density of 1.198g/cm3, a boiling point of 351.9ºC at 760mmHg, and a melting point of 59.5-62.5ºC . It also has a flash point of 166.6ºC .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Biologically Active Compounds : tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a derivative related to 1-[(4-Methyl-3-nitrophenyl)methyl]piperazine, was synthesized as a crucial intermediate for creating biologically active benzimidazole compounds. The synthesized compound showed potential in further chemical reactions and applications in medicinal chemistry (Liu Ya-hu, 2010).

  • Crystallographic Studies of Piperazine Derivatives : The crystal structures of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate and 1,4-di[(E)-2-(2-nitrophenyl)-1-diazenyl]piperazine were determined, revealing unique conformations and interactions. These studies are crucial for understanding the molecular geometry and potential interactions of related piperazine compounds (Vanessa Renee Little et al., 2008).

Biological Activity and Applications

  • Antibacterial and Biofilm Inhibition : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, structurally similar to 1-[(4-Methyl-3-nitrophenyl)methyl]piperazine, showed potent antibacterial and biofilm inhibition activities. These compounds, especially compound 5e, demonstrated significant inhibitory effects against various bacterial strains and were identified as potent MurB enzyme inhibitors (Ahmed E. M. Mekky & S. Sanad, 2020).

  • Antimicrobial and Antiviral Activities : New urea and thiourea derivatives of piperazine doped with Febuxostat exhibited significant antiviral and antimicrobial activities. Specific compounds within this study showed promising results against Tobacco mosaic virus (TMV) and various microbial strains (R. C. Krishna Reddy et al., 2013).

  • In vitro Leishmanicidal Activity : A series of 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazoles with a piperazine moiety showed strong leishmanicidal activity against Leishmania major promastigotes, with certain compounds outperforming reference drugs (A. Foroumadi et al., 2005).

Safety And Hazards

This compound is harmful if swallowed and can cause severe skin burns and eye damage . In case of skin contact, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought .

properties

IUPAC Name

1-[(4-methyl-3-nitrophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-10-2-3-11(8-12(10)15(16)17)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEZBOLGQJWQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCNCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methyl-3-nitrophenyl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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